molecular formula C11H12O4S B12830218 4-((3-Carboxypropyl)thio)benzoic acid

4-((3-Carboxypropyl)thio)benzoic acid

Cat. No.: B12830218
M. Wt: 240.28 g/mol
InChI Key: LYQBFHHENKXAGJ-UHFFFAOYSA-N
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Description

4-((3-Carboxypropyl)thio)benzoic acid is a benzoic acid derivative featuring a thioether (-S-) linkage at the para position of the aromatic ring, connected to a 3-carboxypropyl (-(CH₂)₃-COOH) chain.

Properties

Molecular Formula

C11H12O4S

Molecular Weight

240.28 g/mol

IUPAC Name

4-(3-carboxypropylsulfanyl)benzoic acid

InChI

InChI=1S/C11H12O4S/c12-10(13)2-1-7-16-9-5-3-8(4-6-9)11(14)15/h3-6H,1-2,7H2,(H,12,13)(H,14,15)

InChI Key

LYQBFHHENKXAGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)SCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Carboxypropyl)thio)benzoic acid typically involves the reaction of 4-mercaptobenzoic acid with 3-bromopropionic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of 4-mercaptobenzoic acid attacks the bromine atom of 3-bromopropionic acid, resulting in the formation of the thioether linkage.

Industrial Production Methods

Industrial production methods for 4-((3-Carboxypropyl)thio)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((3-Carboxypropyl)thio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC)

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Alcohols

    Substitution: Esters and amides

Scientific Research Applications

4-((3-Carboxypropyl)thio)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((3-Carboxypropyl)thio)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioether group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-((3-Carboxypropyl)thio)benzoic acid with structurally related benzoic acid derivatives:

Compound Name CAS Molecular Formula Molecular Weight Functional Groups Key Properties Applications
4-((3-Carboxypropyl)thio)benzoic acid N/A C₁₁H₁₂O₄S 240.07 Benzoic acid, thioether, carboxylic acid High acidity, polar, water-soluble (inferred) Pharmaceutical synthesis, chelating agents (inferred)
4-[(2-Oxopropyl)thio]benzoic acid 643021-01-6 C₁₀H₁₀O₃S 210.25 Benzoic acid, thioether, ketone Moderate acidity, reactive ketone Organic intermediate
4-Hydroxybenzoic acid 99-96-7 C₇H₆O₃ 138.12 Benzoic acid, hydroxyl Lower acidity (pKa ~4.5), phenolic OH Paraben precursor, R&D
Caffeic Acid 331-39-5 C₉H₈O₄ 180.16 Benzoic acid, dihydroxy, propenoic acid Antioxidant, UV absorption Supplements, antioxidants
4-Methoxy-3-isopropylbenzoic acid 33537-78-9 C₁₁H₁₄O₃ 194.23 Benzoic acid, methoxy, isopropyl Hydrophobic, bulky substituents Fine chemicals, intermediates
2-[(3-Carboxypropyl)carbamoyl]benzoic acid 3130-76-5 C₁₂H₁₃NO₅ 251.24 Benzoic acid, carbamoyl, carboxylic acid Amide linkage, dual carboxylic acids Pharmaceutical intermediates

Key Comparisons

Acidity and Solubility
  • The dual carboxylic acid groups in 4-((3-Carboxypropyl)thio)benzoic acid likely result in lower pKa values compared to mono-acid derivatives like 4-hydroxybenzoic acid (pKa ~4.5) .
  • In contrast, 4-[(2-oxopropyl)thio]benzoic acid contains a ketone group, reducing acidity and solubility compared to the target compound .

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